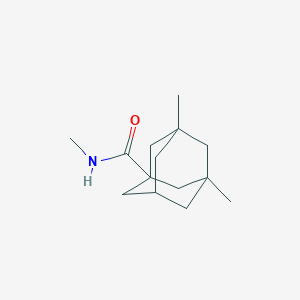
2-(4-chlorobenzoyl)-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorobenzoyl)-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and future directions for research.
Mechanism of Action
The mechanism of action of 2-(4-chlorobenzoyl)-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol is not fully understood. However, studies have suggested that this compound may exert its effects by modulating the activity of various enzymes and signaling pathways in the body.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-chlorobenzoyl)-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol has potent anti-inflammatory and antioxidant effects. This compound has also been found to have neuroprotective effects and to improve cognitive function in animal studies.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(4-chlorobenzoyl)-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol in lab experiments is its potent anti-inflammatory and antioxidant properties. However, one of the limitations of using this compound is its high cost and limited availability.
Future Directions
There are several future directions for research on 2-(4-chlorobenzoyl)-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol. One area of research could focus on the development of new drugs based on this compound for the treatment of various diseases. Another area of research could focus on further understanding the mechanism of action of this compound and its effects on various enzymes and signaling pathways in the body. Additionally, research could be conducted to explore the potential use of this compound in the field of neuroscience and cognitive function.
Synthesis Methods
The synthesis of 2-(4-chlorobenzoyl)-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol has been achieved using several methods. One of the commonly used methods involves the reaction of 2-(4-chlorobenzoyl)-3-(trifluoromethyl)indazole with sodium borohydride in the presence of acetic acid. Another method involves the reaction of 2-(4-chlorobenzoyl)-3-(trifluoromethyl)indazole with hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
2-(4-chlorobenzoyl)-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol has been studied extensively for its potential applications in various fields of scientific research. This compound has been found to have potent anti-inflammatory and antioxidant properties, making it a potential candidate for the development of new drugs for the treatment of various diseases.
properties
IUPAC Name |
(4-chlorophenyl)-[3-hydroxy-3-(trifluoromethyl)-4,5,6,7-tetrahydro-3aH-indazol-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClF3N2O2/c16-10-7-5-9(6-8-10)13(22)21-14(23,15(17,18)19)11-3-1-2-4-12(11)20-21/h5-8,11,23H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISJWZAKSAAHGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(C2C1)(C(F)(F)F)O)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1H-indol-6-yl)-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B5402497.png)
![3,7-diacetyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B5402503.png)
![2-(4,6-dimethyl-2-pyrimidinyl)-5-[(2-pyridinylthio)methyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5402514.png)


![1-(2,3-difluorobenzyl)-3-hydroxy-3-[(3-hydroxyazetidin-1-yl)methyl]piperidin-2-one](/img/structure/B5402536.png)

![(2S*,4S*,5R*)-5-(3-chlorophenyl)-1-methyl-4-{[(pyridin-4-ylmethyl)amino]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B5402567.png)
![5-(3-chlorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5402571.png)


![4-nitrobenzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B5402592.png)
![N~4~-[4-chloro-3-(trifluoromethyl)phenyl]-6-methyl-2,4-pyrimidinediamine](/img/structure/B5402597.png)
